N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
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Overview
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromine atom on the phenyl ring and a methyl group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves the condensation of 2-aminophenol with 2-bromo-benzaldehyde to form the benzoxazole core. This is followed by the acylation of the benzoxazole with 3-methyl-benzoyl chloride. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar benzene-fused heterocyclic structure and exhibit comparable biological activities.
Benzo[d]thiazole derivatives: These compounds also have a benzene ring fused to a heterocyclic ring and are studied for their antimicrobial and anticancer properties.
Uniqueness
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is unique due to the presence of the bromine atom and the specific substitution pattern on the benzoxazole ring
Properties
Molecular Formula |
C21H15BrN2O2 |
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Molecular Weight |
407.3g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-5-4-6-14(11-13)20(25)23-15-9-10-19-18(12-15)24-21(26-19)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25) |
InChI Key |
HIARSAXLSJWBIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br |
Origin of Product |
United States |
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